Faropenem Related Compound 4 Faropenem Related Compound 4 An impurity of Faropenem. Faropenem is an oral penem, closely related to the carbapenem class that is used for the treatment of bacterial infections.
Brand Name: Vulcanchem
CAS No.: 106559-80-2
VCID: VC0194165
InChI:
SMILES:
Molecular Formula: C15H19NO5S
Molecular Weight: 325.39

Faropenem Related Compound 4

CAS No.: 106559-80-2

Cat. No.: VC0194165

Molecular Formula: C15H19NO5S

Molecular Weight: 325.39

Purity: > 95%

* For research use only. Not for human or veterinary use.

Faropenem Related Compound 4 - 106559-80-2

Specification

CAS No. 106559-80-2
Molecular Formula C15H19NO5S
Molecular Weight 325.39
Appearance White to light brown powder

Introduction

Chemical Identity and Nomenclature

Faropenem Related Compound 4 is chemically defined as an allyl ester derivative of faropenem. The compound is characterized by its specific stereochemistry and functional groups that distinguish it within the penem class of antibiotics.

Basic Identification Parameters

The foundational identification parameters for Faropenem Related Compound 4 are summarized in the following table:

ParameterValue
CAS Registry Number106559-80-2
Molecular FormulaC₁₅H₁₉NO₅S
Molecular Weight325.38 g/mol

These parameters establish the unique chemical identity of Faropenem Related Compound 4 and provide the basis for its registration in chemical databases and regulatory documentation .

Synonyms and Alternative Names

Faropenem Related Compound 4 is known by several synonyms in scientific literature and regulatory documents, reflecting its chemical structure and relationship to faropenem:

  • Allyl faropenem

  • Faropenem Impurity 11

  • (5R,6S)-6-((R)-1-hydroxyethyl)-2-((R)-tetrahydro-2-furyl)penem-3-carboxylic acid allyl ester

  • Allyl (5R,6S)-6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

  • (5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

  • 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-, 2-propen-1-yl ester, (5R,6S)-

The diversity of these names reflects both systematic chemical nomenclature approaches and more practical laboratory designations used in pharmaceutical research and development settings.

Structural Characteristics

Faropenem Related Compound 4 possesses a complex molecular structure that incorporates several key functional groups and stereochemical features relevant to its chemical behavior and potential pharmaceutical applications.

Core Structure and Functional Groups

The compound features a penem core structure, which consists of a fused β-lactam and dihydrothiazole ring system. This bicyclic structure is characteristic of penem antibiotics and is critical to their antimicrobial activity. Specifically, Faropenem Related Compound 4 contains:

  • A β-lactam ring (4-membered cyclic amide)

  • A 5-membered dihydrothiazole ring fused to the β-lactam

  • A tetrahydrofuran ring at the C-3 position

  • A hydroxyethyl group at the C-6 position

  • An allyl ester group attached to the carboxylic acid function

Stereochemistry

The stereochemistry of Faropenem Related Compound 4 is precisely defined and essential to its chemical identity:

  • 5R,6S configuration at the β-lactam ring

  • R configuration at the tetrahydrofuran substituent (2R)

  • R configuration at the hydroxyethyl group (1R)

These specific stereochemical features are critical determinants of the compound's three-dimensional structure and potential biological activity.

Relationship to Parent Compound Faropenem

Faropenem Related Compound 4 is structurally related to faropenem, an orally active penem antibiotic with clinical applications. Understanding this relationship provides important context for the role and significance of the related compound.

Faropenem Overview

Faropenem is a broad-spectrum antibiotic belonging to the penem class, which is structurally similar to carbapenems but distinguished by a sulfur atom at position 1 instead of a carbon atom . The parent compound faropenem sodium (sodium (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate) has demonstrated clinical efficacy against a wide range of bacterial pathogens .

Structural Comparison

The key structural difference between Faropenem Related Compound 4 and faropenem sodium is the carboxylic acid group esterification:

  • Faropenem sodium features a carboxylate salt form

  • Faropenem Related Compound 4 contains an allyl ester at the carboxylic acid position

This esterification influences the compound's physical properties, including solubility, stability, and pharmacokinetic behavior if used in a pharmaceutical context.

Analytical Considerations

The identification, characterization, and quantification of Faropenem Related Compound 4 require appropriate analytical methods suitable for its chemical properties.

Chromatographic Methods

Based on standard practices for similar compounds, Faropenem Related Compound 4 can likely be analyzed using:

  • High-Performance Liquid Chromatography (HPLC)

  • Ultra-Performance Liquid Chromatography (UPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

These techniques would be suitable for both qualitative identification and quantitative determination in pharmaceutical formulations or as potential impurities.

Spectroscopic Methods

Complementary spectroscopic methods that would be applicable include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

These methods provide structural confirmation and can help distinguish Faropenem Related Compound 4 from other related compounds or impurities.

Clinical and Research Applications

Structure-Activity Relationship Studies

The structural differences between Faropenem Related Compound 4 and the parent compound present opportunities for structure-activity relationship (SAR) studies. The allyl ester modification could potentially influence:

Such studies could contribute to the development of improved penem antibiotics with enhanced properties.

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